An In-depth Technical Guide to the Physicochemical Properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physicochemical properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a specialized arylboronic acid with potential applications in medicinal chemistry and organic synthesis. Given the limited availability of specific experimental data for this compound, this document integrates established knowledge of arylboronic acids with detailed, field-proven methodologies for its complete physicochemical characterization.
Introduction: The Significance of Arylboronic Acids in Modern Chemistry
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other transformations, including Chan-Lam coupling, making them indispensable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The compound (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, with its unique substitution pattern, presents as a valuable intermediate for creating novel molecular architectures. Understanding its physicochemical properties is paramount for its effective storage, handling, and application in synthetic and medicinal chemistry endeavors.[1]
Molecular and Physicochemical Profile
A summary of the core identifiers and calculated physicochemical parameters for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is presented below. It is important to note that while some data is available from chemical suppliers, other key experimental values such as melting point, solubility, and pKa require experimental determination.
| Property | Value | Source |
| CAS Number | 849052-17-1 | [2][3] |
| Molecular Formula | C₁₄H₁₃BBrClO₃ | [2][3] |
| Molecular Weight | 355.42 g/mol | [3][4] |
| Appearance | White to off-white powder (typical for arylboronic acids) | [2] |
| Purity | Typically ≥97% (as supplied by vendors) | [2] |
A key structural feature of this molecule is the presence of a boronic acid functional group, which imparts both Lewis acidity and the ability to form reversible covalent bonds, particularly with diols.[5]
Caption: Chemical structure of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.
Anticipated Physicochemical Behavior and Experimental Characterization
The following sections detail the expected properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid based on the known behavior of similar compounds and outline the experimental protocols for their precise determination.
Melting Point
The melting point is a critical indicator of purity. For arylboronic acids, it can be influenced by the presence of the corresponding boroxine, a trimeric anhydride formed through dehydration. A related compound, (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, has a reported melting point of 120-125 °C, suggesting a similar range for the target molecule.[6]
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A broad melting range may indicate the presence of impurities or the boroxine form.
Solubility
The solubility of boronic acids can be complex, with generally low solubility in water, which can be enhanced by the addition of monosaccharides.[7] Solubility in organic solvents is variable and should be determined experimentally.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Aqueous Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.
-
Measurement: Measure the turbidity of each well using a nephelometer after a defined incubation period. The concentration at which precipitation is observed represents the kinetic solubility.
Acidity (pKa)
Boronic acids are weak Lewis acids. The pKa of the B-OH group is a crucial parameter, influencing its reactivity and behavior in biological systems. The pKa can be modulated by the presence of polyols, which can lower the apparent pKa through the formation of boronate esters.[7]
Experimental Protocol: pKa Determination by UV-Spectrophotometric Titration
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., methanol/water) with a known concentration.
-
Titration: Titrate the solution with a standardized solution of NaOH while monitoring the UV-Vis spectrum.
-
Data Analysis: A significant change in the UV spectrum will be observed as the boronic acid is converted to its boronate form.[7] The pKa can be calculated by fitting the absorbance data at a specific wavelength to a modified Henderson-Hasselbalch equation.[7]
Stability and Storage
Arylboronic acids can be susceptible to degradation, including protodeboronation, especially under certain pH conditions.[8] A common stability issue is the reversible formation of the trimeric anhydride, the boroxine.[9]
Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.
Recommended Storage: To minimize degradation and boroxine formation, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[2]
Experimental Protocol: Stability Assessment by HPLC
-
Forced Degradation: Expose solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).
-
Time-Point Analysis: At specified time points, analyze the stressed samples by reverse-phase HPLC with UV detection.
-
Purity Assessment: Monitor the appearance of new peaks and the decrease in the area of the parent peak to determine the degradation profile.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The presence of the boronic acid group can be confirmed by the characteristic chemical shifts of the protons and carbons on the aromatic ring.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[10] It can also be used to study the gas-phase chemistry of boronic acids.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the boronic acid and the C-O and C-Cl bonds.
Conclusion
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a promising building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably predicted based on the well-established behavior of arylboronic acids. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring their effective and reliable application in research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. boronpharm.com [boronpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
